molecular formula C10H20ClF2N B2987210 1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride CAS No. 2402829-07-4

1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride

Cat. No.: B2987210
CAS No.: 2402829-07-4
M. Wt: 227.72
InChI Key: IEMBXNHVDSMMSO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride is a chemical compound characterized by its cyclohexyl group, difluoro substitution, and amine functionality. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexylamine and difluoromethylating agents.

  • Reaction Steps: The cyclohexylamine undergoes a reaction with a difluoromethylating agent under controlled conditions to introduce the difluoro group.

  • Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Processing: Industrial production often involves batch processing where the reaction is carried out in large reactors.

  • Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions involving the difluoro group can lead to the formation of various derivatives.

  • Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and substitution reagents (e.g., alkyl halides) are commonly used.

  • Major Products: The major products include difluoromethylated cyclohexylamines, ketones, aldehydes, and various substituted derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a tool in biological studies to understand the effects of difluoro substitution on biological molecules.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

  • Pathways Involved: The exact mechanism of action can vary, but it often involves modulation of biochemical pathways or signaling cascades.

Comparison with Similar Compounds

  • Similar Compounds: Other compounds with similar structures include 1-cyclohexyl-2-methylpropan-2-amine hydrochloride and various difluoromethylated amines.

  • Uniqueness: The presence of the difluoro group in 1-Cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride imparts unique chemical and physical properties compared to its analogs.

This compound's versatility and unique properties make it a valuable asset in scientific research and industrial applications

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

1-cyclohexyl-1,1-difluoro-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F2N.ClH/c1-9(2,13)10(11,12)8-6-4-3-5-7-8;/h8H,3-7,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMBXNHVDSMMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1CCCCC1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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